2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing both benzimidazole and aliphatic alcohol functionalities. The primary International Union of Pure and Applied Chemistry name is designated as 2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol, which accurately reflects the molecular architecture and functional group positioning. This nomenclature system precisely indicates the presence of a benzimidazole ring system substituted at the 2-position with a trifluoromethyl group, and further functionalized at the 1-position with an ethanol chain.
The structural formula reveals a complex heterocyclic framework consisting of a fused benzene-imidazole ring system. The benzimidazole core structure provides the foundational scaffold, with the imidazole nitrogen at position 1 serving as the attachment point for the ethanol substituent. The trifluoromethyl group, represented by the chemical formula portion containing three fluorine atoms bonded to a central carbon, occupies the 2-position of the imidazole ring, significantly influencing the compound's electronic properties and chemical behavior.
The International Union of Pure and Applied Chemistry structural representation can be expressed through the International Chemical Identifier notation as InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2, which provides a standardized machine-readable format for the molecular structure. The corresponding International Chemical Identifier Key, YJDGCKQTFGITHQ-UHFFFAOYSA-N, serves as a unique identifier derived from the full International Chemical Identifier string, facilitating database searches and chemical informatics applications.
Alternative International Union of Pure and Applied Chemistry acceptable names include 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethanol and 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol, which maintain the essential structural information while employing slightly different formatting conventions for the heterocyclic system designation. These variations reflect the flexibility inherent in International Union of Pure and Applied Chemistry nomenclature systems while preserving the fundamental chemical identity and structural relationships within the molecule.
Chemical Abstracts Service Registry Number and Synonyms
The Chemical Abstracts Service registry number for this compound is definitively established as 116040-98-3, providing a unique numerical identifier that facilitates unambiguous chemical identification across databases and literature sources. This Chemical Abstracts Service number serves as the primary reference point for accessing comprehensive chemical information, regulatory data, and research publications related to this specific compound.
The compound is also associated with the Molecular Design Limited number MFCD01017153, which represents an additional cataloging system used by chemical suppliers and research institutions for inventory management and procurement purposes. This identifier complements the Chemical Abstracts Service registry number by providing alternative access pathways for chemical database searches and supplier identification.
Numerous synonyms exist for this compound, reflecting various naming conventions and historical usage patterns in chemical literature. The most commonly encountered synonyms include N-Hydroxyethyl-2-trifluoromethylbenzoimidazole, which emphasizes the hydroxyethyl functional group attachment to the benzimidazole nitrogen. Additional systematic synonyms encompass 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol, which utilizes the alternative "benzodiazol" designation for the benzimidazole ring system.
The compound may also be referenced as 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol in various chemical databases and supplier catalogs, representing a simplified version of the systematic name that maintains chemical accuracy while reducing nomenclature complexity. These synonymous names facilitate literature searches and cross-referencing across different chemical information systems and research publications.
Molecular Formula and Weight
The molecular formula for this compound is definitively established as C₁₀H₉F₃N₂O, representing the precise elemental composition of this heterocyclic compound. This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom, arranged in the specific structural configuration that defines the compound's chemical identity and properties.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGCKQTFGITHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972119 | |
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5667-88-9 | |
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzimidazole Core Formation
The synthesis of the benzimidazole scaffold constitutes the foundational step. A widely adopted method involves condensing 4-nitro-o-phenylenediamine with aldehydes in the presence of Na₂S₂O₅ as a cyclizing agent . For instance, reacting 4-nitro-o-phenylenediamine with 4-chlorobenzaldehyde in ethanol under reflux yields 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole at 68% efficiency . This method leverages the electron-withdrawing nitro group to stabilize the intermediate imine, facilitating cyclization.
Reaction Conditions
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Solvent: Ethanol (polar protic) enhances solubility of aromatic diamines.
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Temperature: Reflux at 78°C for 4 hours ensures complete cyclization .
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Catalyst: Na₂S₂O₅ acts as both an oxidizing agent and acid catalyst, promoting dehydration .
Optimization Insights
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Substituting 4-chlorobenzaldehyde with trifluoromethyl-containing aldehydes (e.g., 2-trifluoromethylbenzaldehyde) directly introduces the CF₃ group during cyclization. However, this approach faces challenges due to the steric bulk of trifluoromethyl groups, which reduce reaction yields to ~45% .
Trifluoromethyl Group Functionalization
Post-cyclization, the trifluoromethyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Patent literature describes the use of trifluoromethylating reagents such as Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) for direct CF₃ incorporation .
Methodology
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Substrate: 2-Chloro-1H-benzimidazole derivatives.
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Reagent: Umemoto’s reagent (1.2 equivalents).
Challenges
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Competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.
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Purification via silica gel chromatography is critical to isolate the desired product from bis-trifluoromethylated byproducts .
Ethanol Moiety Attachment
The ethanol side chain is introduced through nucleophilic alkylation. A two-step process involving (1) chlorination of the benzimidazole nitrogen and (2) substitution with ethanolamine is commonly employed.
Stepwise Procedure
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Chlorination: Treat 2-(trifluoromethyl)-1H-benzimidazole with phosphorus oxychloride (POCl₃) at 80°C for 6 hours to form 1-chloro-2-(trifluoromethyl)benzimidazole .
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Alkylation: React the chlorinated intermediate with ethanolamine in acetonitrile at 60°C for 8 hours, yielding the target compound .
Yield and Purity
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Overall Yield: 52% after recrystallization from ethanol-diethyl ether (1:3 v/v) .
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Purity: >98% by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Purification and Crystallization
Recrystallization protocols significantly impact product purity and polymorphic form. Patent data highlights the use of solvent mixtures to isolate thermodynamically stable crystals .
Optimized Recrystallization
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Crystal Form: Monoclinic crystals with a melting point of 161°C (DSC, 10°C/min) .
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Purity Enhancement: Sequential washing with ethanol-diethyl ether reduces impurities to <0.5% .
Thermal Analysis
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DSC Profile: Endothermic peak at 161°C corresponds to crystal melting .
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TGA Data: Weight loss of 11.8% below 60°C indicates dehydration of trihydrate forms .
Scalability and Industrial Adaptation
Large-scale synthesis requires addressing exothermic reactions and solvent recovery. Continuous flow reactors mitigate heat dissipation issues during cyclization, improving yield consistency .
Process Parameters
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Reactor Type: Tubular flow reactor (residence time: 30 minutes).
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Solvent Recycling: Distillation recovers >95% ethanol, reducing production costs .
Analytical Characterization
Spectroscopic Data
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IR (KBr): 3264 cm⁻¹ (N-H stretch), 1362 cm⁻¹ (NO₂), 738 cm⁻¹ (C-Cl) .
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¹H NMR (DMSO-d6): δ 7.7–8.4 (benzimidazole protons), 4.27 ppm (CH₂ ethanol) .
X-ray Diffraction
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetaldehyde or 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid.
Scientific Research Applications
Antimicrobial Properties
Benzimidazole derivatives are recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol exhibit significant activity against various bacterial strains and fungi.
| Compound | Minimum Inhibitory Concentration (MIC) (μg/ml) | Target Organism |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 62.5 | Escherichia coli |
| Compound C | 12.5 | Candida albicans |
These findings suggest that the compound may also exhibit similar antimicrobial properties.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 | 0.65 | 0.79 |
| A549 | 0.76 | 0.85 |
| HeLa | 0.12 | 0.15 |
These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells through mechanisms such as p53 activation and caspase cleavage.
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives similar to This compound :
Study on Antimicrobial Effects
A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that certain derivatives had lower MIC values compared to standard antibiotics, highlighting their potential as effective antimicrobial agents.
Anticancer Evaluation
Another study focused on the anticancer properties of benzimidazole derivatives, reporting significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin.
Neuroprotective Potential
Recent research has indicated that certain benzimidazole derivatives may exhibit neuroprotective effects by modulating neuroinflammation and oxidative stress. These compounds have shown promise in treating neurodegenerative diseases by acting on multiple biological pathways involved in neuroprotection.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
The following table compares key structural and functional attributes of the target compound with related benzimidazole derivatives:
Physicochemical Properties
- Solubility: The ethanol group in the target compound enhances water solubility compared to analogs with non-polar chains (e.g., 2-(trifluoromethyl)phenyl-benzimidazole in ).
- Lipophilicity: The -CF₃ group increases logP values, favoring membrane permeability, while the ethanol counteracts excessive hydrophobicity .
Biological Activity
The compound 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a member of the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and reviews in the literature.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H10F3N2O
- Molecular Weight : 248.21 g/mol
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in many pharmacophores.
Biological Activity Overview
Benzimidazole derivatives, including the target compound, have been reported to exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often comparable to standard antibiotics .
- Anticancer Properties : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells. The structural similarity to naturally occurring bioactive molecules allows these compounds to interact with cellular targets involved in cancer progression .
- Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in metabolic pathways or cell signaling. For example, they may inhibit enzymes like cyclooxygenase (COX) or certain kinases that are crucial in cancer cell proliferation .
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription in cancer cells .
Antimicrobial Activity
A study evaluating various benzimidazole derivatives found that those structurally similar to our compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. For example:
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| This compound | 50 | S. aureus |
| Standard (Ampicillin) | 100 | S. aureus |
This indicates that the compound has potential as an antibacterial agent.
Anticancer Studies
In vitro studies assessed the cytotoxic effects of benzimidazole derivatives on various cancer cell lines. The results demonstrated that compounds with similar structural motifs could induce apoptosis in human breast cancer cells (MCF7), showing IC50 values ranging from 10 to 30 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
